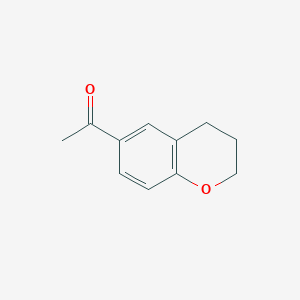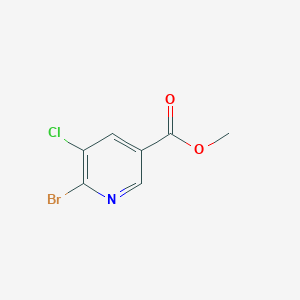
2-Chloro-4,4'-bipyridine
Übersicht
Beschreibung
2-Chloro-4,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, which is a class of compounds that are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
Bipyridine and related compounds can be synthesized using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,4’-bipyridine involves a bipyridine core with a chlorine atom attached to one of the pyridine rings . The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . For instance, the mechanism of 4,4’-bipyridine-catalyzed diboration of pyrazines was studied by experimental observation of the intermediates and by theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,4’-bipyridine include a molecular weight of 190.62900, a density of 1.245, a boiling point of 313ºC , and a flash point of 172ºC .Wissenschaftliche Forschungsanwendungen
Transition-Metal Catalysis
2-Chloro-4,4’-bipyridine serves as a ligand in transition-metal catalysis. Its ability to coordinate with metal centers makes it a valuable component in creating complex catalyst systems. These catalysts are crucial for facilitating a variety of chemical reactions, including cross-coupling reactions that form carbon-carbon bonds, which are foundational in synthesizing pharmaceuticals and agrochemicals .
Photosensitizers
In the field of photophysics, 2-Chloro-4,4’-bipyridine derivatives are used as photosensitizers. They play a significant role in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs). Their ability to absorb light and transfer electrons efficiently makes them ideal for converting solar energy into electrical energy .
Viologens
Viologens are a class of compounds derived from bipyridines, known for their electrochromic properties. 2-Chloro-4,4’-bipyridine is used to synthesize various viologens, which are applied in smart windows that change color based on the electrical voltage applied, thus controlling the light and heat passing through .
Supramolecular Chemistry
In supramolecular chemistry, 2-Chloro-4,4’-bipyridine is utilized for constructing supramolecular architectures. These structures have potential applications in molecular recognition, which is the basis for developing sensors, drug delivery systems, and self-assembling materials .
Redox-Active Materials
The redox activity of 2-Chloro-4,4’-bipyridine derivatives makes them suitable for creating redox-active materials. These materials are essential for developing new types of batteries and energy storage systems, where reversible redox reactions can be exploited for efficient energy storage .
Environment-Responsive Compounds
2-Chloro-4,4’-bipyridine derivatives are used to develop environment-responsive compounds. These compounds can respond to changes in their surroundings, such as pH, temperature, or solvent composition. This property is particularly useful in creating smart coatings and materials that adapt to environmental changes .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Chloro-4,4’-bipyridine is a chemical compound that primarily targets certain biochemical processes. It is known to act as a ligand in coordination chemistry . The compound’s ability to bind and interact with various metal ions makes it a key player in the formation of different coordination polymers .
Mode of Action
The interaction of 2-Chloro-4,4’-bipyridine with its targets involves the formation of stable complexes. The compound coordinates with metal ions through its nitrogen atoms, leading to the formation of these complexes . This interaction results in changes in the chemical environment and can influence the reactivity of the compound and its targets.
Biochemical Pathways
It has been reported that similar compounds, such as 2,6-dichloro-4,4′-bipyridine, are involved in catalyzing reactions such as the diboration of pyrazines . This suggests that 2-Chloro-4,4’-bipyridine might also be involved in similar reactions, affecting the corresponding biochemical pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-Chloro-4,4’-bipyridine’s action are largely dependent on its targets and the nature of its interactions. For instance, when used as a catalyst in reactions, it can facilitate the transformation of substrates into desired products . The exact effects can vary depending on the specific reaction and the conditions under which it is carried out.
Action Environment
The action, efficacy, and stability of 2-Chloro-4,4’-bipyridine can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances, such as metal ions, in its environment . Additionally, factors like temperature and pH could potentially influence the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
2-chloro-4-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDQGQDWTZZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543157 | |
| Record name | 2-Chloro-4,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4'-bipyridine | |
CAS RN |
53344-73-3 | |
| Record name | 2-Chloro-4,4′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)



